molecular formula C14H18BrNO2 B14028429 tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate

tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate

Cat. No.: B14028429
M. Wt: 312.20 g/mol
InChI Key: DKJXHDWXPQAPDW-SECBINFHSA-N
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Description

Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that belongs to the class of isoindoles. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the isoindole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators. The tert-butyl ester group can be introduced using tert-butyl hydroperoxide under metal-free conditions .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles through SN1 or SN2 mechanisms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of radical initiators.

    Esterification: Tert-butyl hydroperoxide under metal-free conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoles, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications may vary.

    Industry: Utilized in the synthesis of complex molecular architectures.

Mechanism of Action

The mechanism of action of tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets. For example, in substitution reactions, the compound may form a carbocation intermediate, which then reacts with nucleophiles . The exact pathways and molecular targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate: shares similarities with other tert-butyl esters and brominated isoindoles.

  • Tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate .

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-9-12-6-5-11(15)7-10(12)8-16(9)13(17)18-14(2,3)4/h5-7,9H,8H2,1-4H3/t9-/m1/s1

InChI Key

DKJXHDWXPQAPDW-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br

Canonical SMILES

CC1C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br

Origin of Product

United States

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